molecular formula C20H18N4O3S B2621286 N-(3,5-dimethoxyphenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide CAS No. 1115880-00-6

N-(3,5-dimethoxyphenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide

Cat. No.: B2621286
CAS No.: 1115880-00-6
M. Wt: 394.45
InChI Key: LXEIVYMCHMEPFL-UHFFFAOYSA-N
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Description

N-(3,5-Dimethoxyphenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide is a synthetic small molecule featuring a pyrimidoindole scaffold fused with a substituted acetamide moiety. The compound is characterized by:

  • A 3,5-dimethoxyphenyl group attached to the acetamide nitrogen, introducing electron-donating methoxy substituents that may enhance solubility and modulate receptor binding.
  • A thioether linkage (-S-) between the pyrimidoindole and acetamide groups, which can influence conformational flexibility and redox stability.

This compound belongs to a broader class of pyrimidoindole derivatives investigated for their biological activities, including Toll-like receptor (TLR) modulation and kinase inhibition . Its structural uniqueness lies in the combination of methoxy-substituted aromaticity and the pyrimidoindole-thioacetamide framework.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-26-13-7-12(8-14(9-13)27-2)23-17(25)10-28-20-19-18(21-11-22-20)15-5-3-4-6-16(15)24-19/h3-9,11,24H,10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEIVYMCHMEPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2NC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide typically involves multi-step organic reactions The process begins with the preparation of the 3,5-dimethoxyphenyl acetamide precursorThe final step involves the formation of the sulfanyl bridge under controlled conditions, often using thiolating agents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Methoxy vs. Methyl Substituents

  • The 3,5-dimethoxyphenyl group in the target compound offers improved water solubility compared to the 3,5-dimethylphenyl analog (Table 1, Row 2). Methoxy groups (-OCH₃) are less hydrophobic than methyl (-CH₃) and may reduce nonspecific binding .
  • However, dimethylphenyl derivatives exhibit higher metabolic stability due to reduced susceptibility to oxidative demethylation compared to methoxy groups .

Core Modifications

  • The 4-oxo modification in analogs like Compound 18 and 19 introduces a hydrogen-bond acceptor, enhancing interactions with polar residues in target proteins (e.g., TLR4) .

Pharmacological Implications

  • TLR4 Selectivity : Pyrimidoindole-thioacetamides with planar aromatic systems (e.g., Compound 18) show TLR4 binding due to mimicry of lipid A motifs . The 3,5-dimethoxyphenyl group may fine-tune this interaction.
  • Kinase Inhibition Potential: The pyrimidoindole scaffold resembles ATP-binding pockets in kinases. Methoxy groups could modulate selectivity against kinases like CDK or JAK .

Biological Activity

N-(3,5-dimethoxyphenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide is a complex organic compound characterized by its unique chemical structure, which features a pyrimido[5,4-b]indole core. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.

Chemical Structure

The molecular formula of the compound is C20H18N4O3SC_{20}H_{18}N_{4}O_{3}S, and it contains functional groups that may interact with various biological targets. The structural elements include:

  • Pyrimido[5,4-b]indole core : Known for its diverse biological activities.
  • Dimethoxyphenyl group : May enhance lipophilicity and bioactivity.
  • Thioacetamide linkage : Could influence the compound's reactivity and biological interactions.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The compound may modulate cellular pathways by binding to these targets, leading to various pharmacological effects.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Antimicrobial Activity : Preliminary investigations suggest that the compound exhibits antimicrobial properties against various pathogens.
  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Enzyme Inhibition : There is evidence indicating that it may act as an inhibitor for specific enzymes involved in metabolic pathways.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones compared to control groups.

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18

Study 2: Antioxidant Activity

In vitro assays evaluated the antioxidant capacity using DPPH and ABTS radical scavenging methods. The compound demonstrated a dose-dependent scavenging effect.

Concentration (µM)DPPH Scavenging (%)ABTS Scavenging (%)
102530
506065
1008590

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,5-dimethoxyphenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves three key steps: (1) formation of the pyrimido[5,4-b]indole core via cyclization of substituted indole precursors under acidic conditions, (2) introduction of the sulfanyl group via nucleophilic substitution using thiourea or mercaptoacetic acid derivatives, and (3) coupling with the 3,5-dimethoxyphenylacetamide moiety using carbodiimide-mediated amidation.
  • Optimization : Reaction temperatures (e.g., 80–110°C for cyclization) and solvent systems (DMF or THF for amidation) significantly impact yield. Catalysts like Pd/C or CuI can enhance coupling efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methoxy groups at 3,5-positions, pyrimidoindole core). Aromatic protons in the indole ring typically appear as doublets at δ 7.2–8.5 ppm .
  • IR Spectroscopy : Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide, N-H bend at ~3300 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion matching calculated mass) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrimido[5,4-b]indole derivatives like this compound?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). To address this:

  • Standardize Assays : Use validated cell lines (e.g., HepG2 for cytotoxicity) and replicate experiments with controls.
  • Orthogonal Validation : Confirm activity via multiple methods (e.g., fluorescence-based binding assays and SPR for target interaction) .
  • Structural Analog Comparison : Compare results with derivatives (e.g., fluorophenyl or chlorophenyl variants) to identify substituent-dependent trends .

Q. What strategies are employed to enhance solubility and bioavailability without compromising bioactivity?

  • Methodological Answer :

  • Structural Modifications : Introduce polar groups (e.g., hydroxyl or amine) at non-critical positions (e.g., methoxy substituents) to improve aqueous solubility .
  • Prodrug Design : Mask the acetamide moiety with enzymatically cleavable groups (e.g., ester prodrugs) to enhance permeability .
  • Formulation : Use nanoemulsions or liposomal carriers to improve dissolution in physiological media .

Q. What mechanistic hypotheses explain the compound’s interaction with biological targets?

  • Methodological Answer : Based on structural analogs, proposed mechanisms include:

  • Kinase Inhibition : The pyrimidoindole core mimics ATP-binding motifs, competitively inhibiting kinases (e.g., EGFR or CDK2) .
  • DNA Intercalation : Planar aromatic systems may intercalate into DNA, disrupting replication (confirmed via ethidium bromide displacement assays) .
  • Enzyme Allosteric Modulation : Sulfanyl and acetamide groups may bind to allosteric pockets (e.g., in caspases or proteases), altering conformational dynamics .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data across studies?

  • Methodological Answer :

  • Dose-Response Curves : Ensure IC50 values are calculated using consistent protocols (e.g., 72-hour exposure vs. 24-hour).
  • Metabolic Interference : Test for false positives caused by compound aggregation or redox cycling (e.g., add catalase to assays) .
  • Off-Target Profiling : Use kinase inhibitor panels or CRISPR screens to identify non-specific interactions .

Experimental Design Considerations

Q. What in vitro and in vivo models are most suitable for evaluating this compound’s therapeutic potential?

  • Methodological Answer :

  • In Vitro :
  • Cancer: NCI-60 cell line panel for broad cytotoxicity screening.
  • Neurological: Primary neuron cultures for neuroprotective activity .
  • In Vivo :
  • Xenograft models (e.g., murine melanoma) for antitumor efficacy.
  • Pharmacokinetic studies in rodents to assess oral bioavailability and half-life .

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